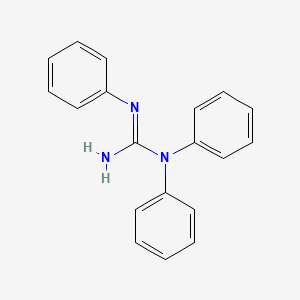
Triphenyl guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl guanidine is an organic compound with the molecular formula C₁₉H₁₇N₃. It is a derivative of guanidine, where three phenyl groups are attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl guanidine can be synthesized through several methods. One common approach involves the reaction of aniline with cyanamide in the presence of a base, followed by the addition of benzyl chloride. Another method includes the reaction of diphenylamine with cyanogen bromide under basic conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic guanylation reaction of amines with carbodiimides. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Triphenyl guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where one or more phenyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include substituted guanidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triphenyl guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of triphenyl guanidine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The pathways involved include the inhibition of kinase activity and the binding to DNA, which can affect gene expression .
Comparison with Similar Compounds
Similar Compounds
Triphenylmethane: Similar in structure but lacks the guanidine functionality.
Triphenylcarbenium ions: Used as catalysts and protective groups in organic synthesis.
Triphenylamine: Similar in structure but with different functional groups and applications.
Uniqueness
Triphenyl guanidine is unique due to its guanidine functionality, which imparts high basicity and the ability to form stable complexes with various biological molecules. This makes it particularly useful in biological and medicinal chemistry .
Properties
CAS No. |
603-53-2 |
|---|---|
Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1,1,2-triphenylguanidine |
InChI |
InChI=1S/C19H17N3/c20-19(21-16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,21) |
InChI Key |
RYCFRVNAZOREPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















